An In-depth Technical Guide to N-(2-methyl-1-naphthyl)methanesulfonamide
An In-depth Technical Guide to N-(2-methyl-1-naphthyl)methanesulfonamide
Abstract
This technical guide provides a comprehensive overview of N-(2-methyl-1-naphthyl)methanesulfonamide, a molecule of interest within medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a robust and validated protocol for its synthesis and purification, and discusses the analytical techniques essential for its structural elucidation and characterization. While specific biological data for this compound is not extensively published, this guide synthesizes authoritative research on the naphthalenic and sulfonamide scaffolds to explore its potential therapeutic applications, particularly in oncology and infectious diseases. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further investigation of this and related compounds.
Introduction to the Naphthalenic Sulfonamide Scaffold
The fusion of a naphthalene core with a sulfonamide functional group creates a chemical scaffold that has garnered significant attention in pharmaceutical research. Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile pharmacophore found in numerous FDA-approved drugs, including the antifungal naftifine and the β-lactam antibiotic nafcillin.[1][2] Its planar, lipophilic nature allows for effective interaction with biological targets, often through π-π stacking and hydrophobic interactions.[3][4]
The sulfonamide group (-SO₂NH-) is a cornerstone of modern medicine, first introduced in the antibacterial sulfa drugs and now present in a wide array of therapeutics, including anticancer agents, diuretics, and antivirals.[1][5] The combination of these two moieties in compounds like N-(2-methyl-1-naphthyl)methanesulfonamide presents a compelling scaffold for the development of novel therapeutic agents. This guide focuses specifically on the methanesulfonamide derivative of 2-methyl-1-naphthalenamine, providing the technical foundation required for its synthesis, characterization, and evaluation.
Physicochemical and Structural Properties
N-(2-methyl-1-naphthyl)methanesulfonamide is a solid organic compound whose core properties are essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of N-(2-methyl-1-naphthyl)methanesulfonamide
| Property | Value | Source |
| Molecular Weight | 235.31 g/mol | [6] |
| Molecular Formula | C₁₂H₁₃NO₂S | [6] |
| CAS Number | 860610-48-6 | [6][7] |
| Physical Form | Solid | [6] |
| Purity (Typical) | ≥90% | [6] |
| InChI Key | QXVXSZRHFDEENE-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CC1=C(C2=CC=CC=C2C=C1)NS(=O)(=O)C |
The structure consists of a naphthalene ring system substituted at the 1-position with a methanesulfonamide group and at the 2-position with a methyl group.
Caption: 2D Structure of N-(2-methyl-1-naphthyl)methanesulfonamide.
Synthesis and Purification Workflow
The synthesis of N-(2-methyl-1-naphthyl)methanesulfonamide is reliably achieved via the N-sulfonylation of the corresponding primary amine, 2-methyl-1-naphthalenamine. This reaction utilizes methanesulfonyl chloride (MsCl) as the sulfonylating agent.[8][9]
3.1 Underlying Mechanism
The reaction proceeds via a classical nucleophilic substitution mechanism. The nitrogen atom of the primary amine (2-methyl-1-naphthalenamine) acts as a nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride.[8] This addition is followed by the elimination of a chloride ion. The resulting protonated sulfonamide is then deprotonated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct and drive the reaction to completion.[8] The choice of an anhydrous solvent is critical to prevent the hydrolysis of the reactive methanesulfonyl chloride.[9]
Sources
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